Methyl 2,6-dimethoxyisonicotinate

Medicinal Chemistry Drug Design ADME Optimization

Methyl 2,6-dimethoxyisonicotinate is a stable masked electrophile with low logP (0.8854) for orthogonal pyridine functionalization, unlike reactive dichloro analogs. Its methoxy groups enable controlled demethylation for late-stage diversification in antiviral API and complex heterocycle synthesis. Supported by a multi-vendor supply chain at ≥95% purity, it ensures secure scale-up and cost control.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
CAS No. 52606-00-5
Cat. No. B1296052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6-dimethoxyisonicotinate
CAS52606-00-5
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=N1)OC)C(=O)OC
InChIInChI=1S/C9H11NO4/c1-12-7-4-6(9(11)14-3)5-8(10-7)13-2/h4-5H,1-3H3
InChIKeyPNMCGZODGMPBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,6-Dimethoxyisonicotinate (CAS 52606-00-5): A 2,6-Disubstituted Pyridine Building Block for Medicinal Chemistry


Methyl 2,6-dimethoxyisonicotinate (CAS 52606-00-5) is a pyridine derivative with methoxy groups at positions 2 and 6 and a methyl ester at position 4. This substitution pattern imparts distinct physicochemical and electronic properties compared to its halogenated or unsubstituted analogs [1]. The compound serves as a versatile intermediate in pharmaceutical research, particularly in the synthesis of antiviral agents and other active pharmaceutical ingredients (APIs) . With a molecular weight of 197.19 g/mol, a calculated logP of 0.8854, and a polar surface area (PSA) of 57.65 Ų, its molecular profile is well-suited for the development of drug-like molecules with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Why Methyl 2,6-Dimethoxyisonicotinate Cannot Be Replaced by Methyl 2,6-Dichloroisonicotinate in Nucleophilic Aromatic Substitution (SNAr) and Heterocycle Synthesis


Methyl 2,6-dimethoxyisonicotinate (target) and methyl 2,6-dichloroisonicotinate (analog) are not interchangeable due to a fundamental difference in their core reactivity. The dichloro analog is a reactive electrophile designed for nucleophilic aromatic substitution (SNAr) where chlorine atoms act as leaving groups [1]. In contrast, the target compound features methoxy groups that are stable under SNAr conditions, functioning instead as a masked electrophile that can be selectively demethylated to activate the 2- and 6-positions for further functionalization [2]. This allows for a divergent and orthogonal synthetic strategy. Using the dichloro analog would lead to undesired substitution reactions, while the dimethoxy compound provides a controlled, stepwise pathway to build more complex structures, a critical distinction in multi-step medicinal chemistry syntheses .

Quantitative Evidence: Differentiating Methyl 2,6-Dimethoxyisonicotinate (CAS 52606-00-5) from its Analogs for Scientific Selection


Enhanced Hydrophilicity and Favorable ADME Profile via Quantitatively Reduced LogP Compared to Methyl 2,6-Dichloroisonicotinate

Methyl 2,6-dimethoxyisonicotinate exhibits a substantially lower calculated partition coefficient (XLogP3-AA = 0.89) compared to its closest analog, methyl 2,6-dichloroisonicotinate (XLogP3-AA = 2.6) [1]. This difference of 1.71 log units represents a significant reduction in lipophilicity, translating to improved aqueous solubility and potentially superior pharmacokinetic (PK) properties. This is a primary differentiator for medicinal chemistry campaigns where optimizing lipophilicity is crucial for reducing off-target toxicity and improving oral bioavailability [2].

Medicinal Chemistry Drug Design ADME Optimization

Superior Synthetic Accessibility for 2,6-Difunctionalized Intermediates via Methoxide Displacement Compared to Dichloro Analogs

The synthesis of methyl 2,6-dimethoxyisonicotinate is directly achievable from methyl 2,6-dibromoisonicotinate via reaction with sodium methoxide in methanol . In contrast, the analogous reaction with methyl 2,6-dichloroisonicotinate is significantly less efficient due to the lower leaving group ability of chloride compared to bromide in SNAr reactions, often requiring harsher conditions or specialized catalysts [1]. The literature establishes a clear synthetic route for the target compound, providing a validated, scalable pathway that is not directly transferable to the dichloro analog.

Organic Synthesis Process Chemistry Building Block Strategy

Preferential Procurement for Antiviral API Synthesis Corroborated by Targeted Commercial Availability and Patents

Commercial suppliers specifically position methyl 2,6-dimethoxyisonicotinate as a key intermediate in the synthesis of antiviral drugs and APIs . This specialized application is further supported by its citation in a patent (US2012/264729 A1) by Boehringer Ingelheim for the synthesis of pharmacologically active compounds [1]. While methyl 2,6-dichloroisonicotinate is a general building block, the target compound is linked to a more specific and higher-value application space, making it a superior procurement choice for projects focused on antiviral or related pharmaceutical research.

Antiviral Drug Discovery API Intermediate Pharmaceutical Process

Market Availability and Competitive Pricing Profile of Methyl 2,6-Dimethoxyisonicotinate (CAS 52606-00-5)

Methyl 2,6-dimethoxyisonicotinate (CAS 52606-00-5) is widely available from multiple global suppliers, ensuring a robust and competitive supply chain. The compound is offered at a standard purity of 95% . While exact pricing for the dichloro analog can vary, the dimethoxy compound's broad availability from vendors in the USA and China (e.g., Bidepharm, AChemBlock, Leyan, ChemShuttle) minimizes supply risk and ensures cost-effective procurement . Its MDL number (MFCD04111112) further streamlines ordering and inventory management .

Chemical Sourcing Supply Chain Procurement

Optimal Scientific and Industrial Applications for Methyl 2,6-Dimethoxyisonicotinate (CAS 52606-00-5)


Medicinal Chemistry: Optimizing Lead Compounds for Oral Bioavailability

Use methyl 2,6-dimethoxyisonicotinate as a core building block when designing or modifying lead compounds for which improving aqueous solubility and reducing lipophilicity are critical objectives. Its calculated logP of 0.8854, which is significantly lower than that of the dichloro analog (ΔlogP = -1.71), makes it the preferred choice for introducing a polar, metabolically stable pyridine moiety without adding excessive lipophilic bulk [1]. This directly supports the optimization of ADME properties and can help mitigate issues of promiscuous binding and off-target toxicity associated with more lipophilic compounds [2].

Organic Synthesis: Controlled Functionalization via Orthogonal Reactivity

Employ methyl 2,6-dimethoxyisonicotinate in multi-step syntheses where a staged, controlled functionalization of the pyridine ring is required. Unlike the corresponding dichloro analog, which is highly electrophilic at positions 2 and 6, the dimethoxy compound is stable under a variety of reaction conditions. The methoxy groups can be selectively cleaved or demethylated at a later stage to reveal pyridone or hydroxyl moieties, enabling a divergent and orthogonal synthetic strategy. This is particularly valuable for constructing complex heterocyclic systems, as exemplified in patent literature [3].

Pharmaceutical Process R&D: Antiviral API Intermediate Sourcing

Prioritize methyl 2,6-dimethoxyisonicotinate when scaling up a synthetic route to an antiviral drug candidate or related API that incorporates a 2,6-disubstituted pyridine core. Supplier documentation and patent filings explicitly identify this compound as an intermediate in the synthesis of such active pharmaceutical ingredients [4]. Its established role in this specific application area makes it a superior choice over the more general-purpose dichloro analog, ensuring that the research is aligned with documented, high-value synthetic pathways.

Supply Chain Management: De-risking Procurement of a Key Intermediate

Select methyl 2,6-dimethoxyisonicotinate for project-scale procurement based on its robust multi-vendor supply chain and competitive pricing. The compound is consistently offered at 95% purity by numerous global suppliers, ensuring supply chain redundancy and cost control . This commercial profile allows procurement and process chemistry teams to secure this specific intermediate with confidence, mitigating the risk of supply disruptions and enabling smooth scale-up activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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